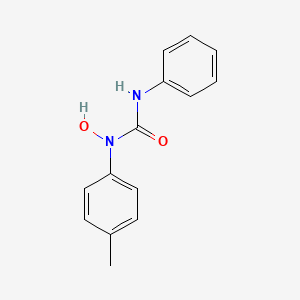
N-hydroxy-N-(4-methylphenyl)-N'-phenylurea
Vue d'ensemble
Description
N-hydroxy-N-(4-methylphenyl)-N'-phenylurea (HMPU) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). HMPU is a potent inhibitor of the enzyme histone deacetylase (HDAC) and has been shown to have anti-cancer and anti-inflammatory properties.
Mécanisme D'action
N-hydroxy-N-(4-methylphenyl)-N'-phenylurea works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This results in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to cell cycle arrest and apoptosis in cancer cells. N-hydroxy-N-(4-methylphenyl)-N'-phenylurea has also been shown to modulate the immune response by regulating the expression of cytokines and chemokines.
Biochemical and Physiological Effects:
N-hydroxy-N-(4-methylphenyl)-N'-phenylurea has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-hydroxy-N-(4-methylphenyl)-N'-phenylurea has been shown to induce autophagy (cellular recycling) and inhibit angiogenesis (the formation of new blood vessels). N-hydroxy-N-(4-methylphenyl)-N'-phenylurea has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
N-hydroxy-N-(4-methylphenyl)-N'-phenylurea is a potent and selective inhibitor of HDAC enzymes, making it a valuable tool for studying the role of HDACs in cancer and other diseases. However, N-hydroxy-N-(4-methylphenyl)-N'-phenylurea has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Careful control of N-hydroxy-N-(4-methylphenyl)-N'-phenylurea concentration and exposure time is necessary to avoid non-specific effects and ensure accurate results.
Orientations Futures
There are many potential future directions for research on N-hydroxy-N-(4-methylphenyl)-N'-phenylurea. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-hydroxy-N-(4-methylphenyl)-N'-phenylurea. Another area of interest is the exploration of N-hydroxy-N-(4-methylphenyl)-N'-phenylurea's potential use in combination with other anti-cancer agents or immunotherapies. Additionally, the potential use of N-hydroxy-N-(4-methylphenyl)-N'-phenylurea in the treatment of neurodegenerative diseases and other conditions is an area of ongoing research.
Méthodes De Synthèse
N-hydroxy-N-(4-methylphenyl)-N'-phenylurea can be synthesized using a variety of methods, including the reaction of N-phenylurea with hydroxylamine hydrochloride and sodium hydroxide, or by the reaction of 4-methylphenyl isocyanate with N-phenylhydroxylamine. The synthesis of N-hydroxy-N-(4-methylphenyl)-N'-phenylurea is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
Applications De Recherche Scientifique
N-hydroxy-N-(4-methylphenyl)-N'-phenylurea has been extensively studied for its potential use in cancer therapy. HDAC inhibitors such as N-hydroxy-N-(4-methylphenyl)-N'-phenylurea have been shown to induce apoptosis (programmed cell death) in cancer cells by altering gene expression and inhibiting tumor growth. N-hydroxy-N-(4-methylphenyl)-N'-phenylurea has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
1-hydroxy-1-(4-methylphenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-11-7-9-13(10-8-11)16(18)14(17)15-12-5-3-2-4-6-12/h2-10,18H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAGZOAOPGWSMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)NC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293326 | |
| Record name | 1-hydroxy-1-(4-methylphenyl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-1-(4-methylphenyl)-3-phenylurea | |
CAS RN |
1500-23-8 | |
| Record name | NSC88674 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-hydroxy-1-(4-methylphenyl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({4-allyl-5-[(3-anilino-3-oxopropyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide](/img/structure/B4989121.png)
![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-4-bromophenyl acetate](/img/structure/B4989155.png)
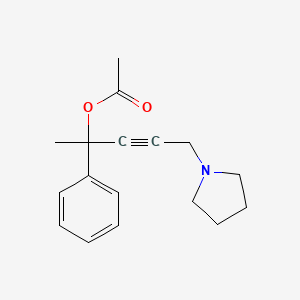
![N-(1-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B4989166.png)
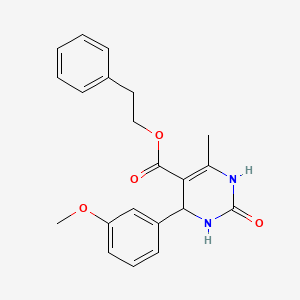
![4-bromo-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B4989181.png)
![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanine](/img/structure/B4989185.png)
![N-[(5-chloro-2-thienyl)methyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4989201.png)
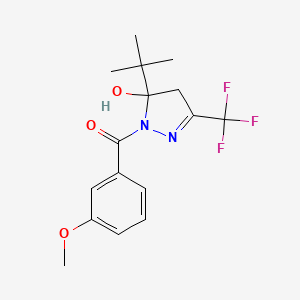
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4989220.png)
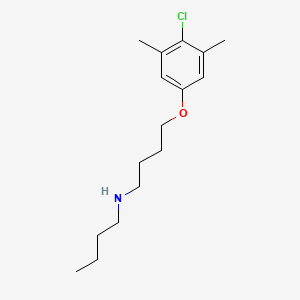
![N-(3-chlorobenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989230.png)
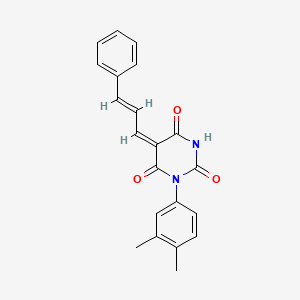
![N-(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4989236.png)